
Chloro(difluoro)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(difluoro)methanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a chloro(difluoro)methane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(difluoro)methanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of chloro(difluoro)methane with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it a convenient and efficient method for producing the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro(difluoro)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the sulfonyl fluoride group can lead to the formation of sulfinate or sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are typical oxidizing agents used in oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents used in reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Sulfides and Sulfinates: Formed through reduction reactions.
Scientific Research Applications
Chloro(difluoro)methanesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors involved in disease pathways.
Materials Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is utilized in bioorthogonal chemistry for labeling and modifying biomolecules in living systems.
Mechanism of Action
The mechanism of action of chloro(difluoro)methanesulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids and proteins, through the sulfonyl fluoride group. This reactivity allows it to modify specific molecular targets, such as enzymes, by forming covalent bonds with active site residues. The modification of these targets can alter their activity and function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the chloro(difluoro)methane moiety.
Sulfonyl Chlorides: Similar reactivity but different functional groups.
Sulfonyl Fluorides: General class of compounds with similar reactivity but varying substituents.
Uniqueness
Chloro(difluoro)methanesulfonyl fluoride is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
64544-26-9 |
|---|---|
Molecular Formula |
CClF3O2S |
Molecular Weight |
168.52 g/mol |
IUPAC Name |
chloro(difluoro)methanesulfonyl fluoride |
InChI |
InChI=1S/CClF3O2S/c2-1(3,4)8(5,6)7 |
InChI Key |
VOCCSXSNBIIDIC-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


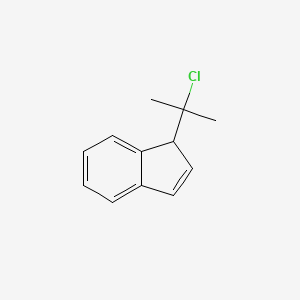
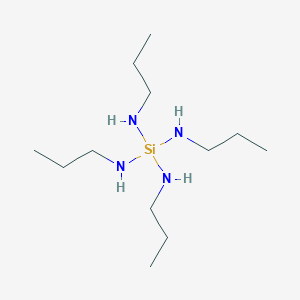


![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)
![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
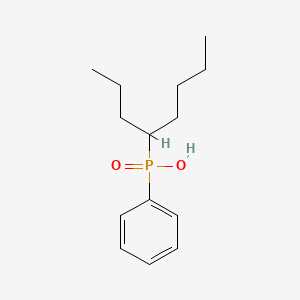
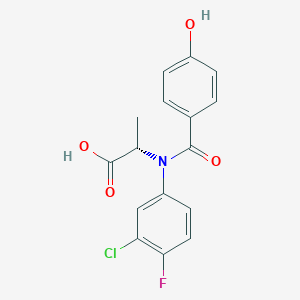
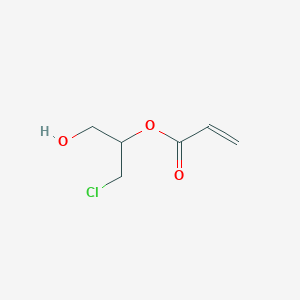
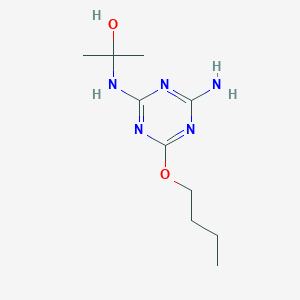
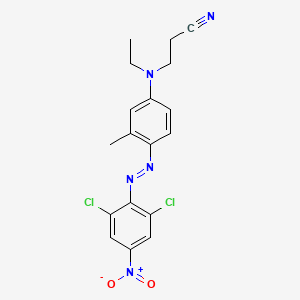
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
